molecular formula C7H13NO5 B1202699 Hydroxyaminopimelic acid CAS No. 77572-83-9

Hydroxyaminopimelic acid

Cat. No.: B1202699
CAS No.: 77572-83-9
M. Wt: 191.18 g/mol
InChI Key: SWHKKAYZRUACJX-UHFFFAOYSA-N
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Description

Hydroxyaminopimelic acid (HAPA) is a modified amino acid derivative involved in bacterial peptidoglycan biosynthesis. It is structurally related to diaminopimelic acid (DAP), a critical component of the peptidoglycan layer in Gram-negative bacteria. HAPA arises from the partial deamination of DAP, where one amino group is replaced by a hydroxyl group, altering its chemical reactivity and biological function . This modification is enzymatically mediated and has been observed in Bacillus megaterium and Salmonella typhimurium, though conversion efficiency is incomplete, suggesting regulatory or stability constraints .

Properties

CAS No.

77572-83-9

Molecular Formula

C7H13NO5

Molecular Weight

191.18 g/mol

IUPAC Name

2-amino-6-hydroxyheptanedioic acid

InChI

InChI=1S/C7H13NO5/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)

InChI Key

SWHKKAYZRUACJX-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CC(C(=O)O)O

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)O

Synonyms

hydroxyaminopimelic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between HAPA, DAP, and lysine—a functionally analogous compound in Gram-positive bacteria:

Property Hydroxyaminopimelic Acid (HAPA) Diaminopimelic Acid (DAP) Lysine
Molecular Formula C₇H₁₃NO₅ (inferred) C₇H₁₄N₂O₄ C₆H₁₄N₂O₂
Molecular Weight ~207.19 g/mol (estimated) 190.20 g/mol 146.19 g/mol
Functional Groups 1 amino, 1 hydroxyl, 2 carboxylic 2 amino, 2 carboxylic 1 amino, 1 carboxylic
Role in Peptidoglycan Modified cross-linker precursor Essential cross-linker Alternative cross-linker in some species
Bacterial Prevalence B. megaterium, S. typhimurium Most Gram-negative bacteria Gram-positive (e.g., Bacillus spp.)
Key Observations:
  • Analytical Detection : Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry can distinguish HAPA from DAP based on mass-to-charge ratios and retention times .

Metabolic and Functional Divergence

  • DAP: Essential for peptidoglycan cross-linking in Gram-negative bacteria, DAP is a target for antibiotics like cycloserine. Its two amino groups facilitate covalent bonds with adjacent glycan strands .
  • HAPA : The hydroxyl group in HAPA may sterically hinder cross-linking, rendering it less efficient in cell wall assembly. This is consistent with its low abundance in bacterial systems and incomplete conversion from DAP .
  • Lysine: In Gram-positive bacteria, lysine replaces DAP as the cross-linking amino acid. Its single amino group limits structural flexibility but ensures compatibility with thicker peptidoglycan layers .

Implications for Antimicrobial Research

For instance:

  • Enzymes involved in DAP-to-HAPA conversion (e.g., deaminases) could be targeted to disrupt peptidoglycan integrity.
  • HAPA’s reduced cross-linking efficiency may explain why bacteria maintain tight regulatory control over its production .

Q & A

Basic: What analytical methods are recommended for identifying Hydroxyaminopimelic acid in biological samples?

Answer:
this compound (HAPA) can be identified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection, coupled with pre-column derivatization (e.g., using dansyl chloride or o-phthalaldehyde) to enhance sensitivity . Liquid chromatography-mass spectrometry (LC-MS) is preferred for structural confirmation, especially when distinguishing HAPA from isomers or degradation products. Amino acid analyzers with post-column ninhydrin derivatization are also effective for quantification in hydrolyzed protein samples .

Basic: How is this compound quantified in complex matrices like cell lysates?

Answer:
Quantification requires hydrolysis of proteins/peptides to free amino acids using 6M HCl at 110°C for 24–72 hours under vacuum . Post-hydrolysis, samples are derivatized (e.g., AccQ-Tag™ or phenylisothiocyanate) and analyzed via reverse-phase HPLC or UPLC. Isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards improves accuracy by correcting for matrix effects and recovery losses .

Advanced: How can researchers mitigate sample degradation during acid hydrolysis of HAPA?

Answer:
Degradation during hydrolysis is minimized by:

  • Optimizing conditions: Lowering temperature (e.g., 100°C) and reducing hydrolysis time (e.g., 18–24 hours) while ensuring complete peptide bond cleavage.
  • Protective agents: Adding phenol or β-mercaptoethanol to scavenge reactive oxygen species .
  • Alternative methods: Using enzymatic hydrolysis (e.g., pronase/protease cocktails) for acid-labile residues, though this may require longer incubation times .

Advanced: How to reconcile discrepancies in HAPA quantification between LC-MS and amino acid analyzer data?

Answer:
Contradictions often arise from:

  • Derivatization efficiency: LC-MS may detect underivatized HAPA, while analyzers rely on ninhydrin reactivity. Validate derivatization protocols using spiked standards .
  • Ion suppression in LC-MS: Matrix components (e.g., salts) can suppress HAPA ionization. Use IDMS or dilute-and-shoot approaches to mitigate .
  • Calibration curves: Ensure both methods use traceable reference standards (e.g., NIST-certified HAPA) .

Basic: What spectroscopic techniques confirm the structure of HAPA?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl and amino moieties) and stereochemistry. 2D COSY or HSQC resolves overlapping signals in complex mixtures .
  • Infrared Spectroscopy (IR): Confirms presence of hydroxyl (-OH, ~3200 cm⁻¹) and carboxyl (-COOH, ~1700 cm⁻¹) groups .

Advanced: What experimental design considerations ensure reproducibility in HAPA studies?

Answer:

  • Internal standards: Use deuterated or ¹³C-labeled HAPA to control for extraction and ionization variability .
  • Blinded analysis: Randomize sample processing and analysis order to avoid batch effects.
  • Validation parameters: Report limits of detection (LOD), quantification (LOQ), intra-/inter-day precision (CV <15%), and recovery rates (80–120%) per ICH guidelines .

Advanced: How to optimize hydrolysis conditions for HAPA in refractory proteins?

Answer:
Refractory proteins (e.g., collagen-rich tissues) require:

  • Extended hydrolysis: 72–96 hours at 110°C with 6M HCl.
  • Microwave-assisted hydrolysis: Reduces time to 30–60 minutes at 150°C, but risks racemization. Validate with chiral LC-MS .
  • Post-hydrolysis cleanup: Solid-phase extraction (SPE) with C18 cartridges removes humins that interfere with analysis .

Basic: How to differentiate HAPA from structural analogs (e.g., hydroxylysine) chromatographically?

Answer:

  • Ion-pair chromatography: Use heptafluorobutyric acid (HFBA) as an ion-pairing agent to improve separation on C18 columns .
  • Capillary electrophoresis (CE): At pH 9.5, HAPA migrates faster than hydroxylysine due to lower pKa .

Advanced: What validation parameters are critical for HAPA-specific ELISA kits?

Answer:

  • Cross-reactivity: Test against 20+ structurally similar amino acids (e.g., aminopimelic acid).
  • Linearity: Ensure a dynamic range covering physiological concentrations (nM–μM).
  • Spike-recovery in biological fluids: Validate in serum, urine, and CSF with recovery rates ≥90% .

Advanced: How does isotope labeling aid in tracking HAPA metabolism in vivo?

Answer:
¹⁵N- or ¹³C-labeled HAPA is administered to model organisms, and isotopic enrichment is quantified via LC-MS. This reveals:

  • Turnover rates: Calculated from isotope dilution in tissues over time.
  • Metabolic pathways: Tracing ¹³C into downstream products (e.g., lysine) identifies biosynthetic routes .

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